molecular formula C8H9ClN4O B1394765 4-(6-Chloropyrimidin-4-yl)piperazin-2-one CAS No. 1220020-10-9

4-(6-Chloropyrimidin-4-yl)piperazin-2-one

Cat. No.: B1394765
CAS No.: 1220020-10-9
M. Wt: 212.63 g/mol
InChI Key: XXJBREJDMMDBCS-UHFFFAOYSA-N
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Description

4-(6-Chloropyrimidin-4-yl)piperazin-2-one is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperazin-2-one moiety at the 4-position. Its molecular formula is C₈H₈ClN₅O, with a molecular weight of 225.63 g/mol (calculated). The compound is identified by CAS numbers 1207625-18-0 and 945896-90-2 (methylated derivative) . It is primarily utilized in medicinal chemistry for drug design due to its dual heterocyclic framework, which enables interactions with biological targets such as kinases and receptors.

Properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c9-6-3-7(12-5-11-6)13-2-1-10-8(14)4-13/h3,5H,1-2,4H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJBREJDMMDBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401270878
Record name 4-(6-Chloro-4-pyrimidinyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-10-9
Record name 4-(6-Chloro-4-pyrimidinyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Chloro-4-pyrimidinyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyrimidin-4-yl)piperazin-2-one typically involves the reaction of 4,6-dichloropyrimidine with piperazine under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyrimidin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Cyclization: Under certain conditions, the compound can form cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., methylamine) and bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation may produce a pyrimidine N-oxide.

Scientific Research Applications

4-(6-Chloropyrimidin-4-yl)piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is utilized in the development of agrochemicals and materials science for creating novel functional materials.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Thienopyrimidine Derivatives ()

Example Compound: 4-(6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidin-2-yl)piperazin-2-one

  • Core Structure: Thieno[2,3-d]pyrimidine (vs. pyrimidine in the target compound).
  • Substituents : Ethyl group at position 6, dual piperazine/piperazin-2-one groups.
  • Molecular Weight : ~450–500 g/mol (estimated).
  • Key Differences: The thienopyrimidine core enhances π-π stacking interactions with hydrophobic receptor pockets. The ethyl group may improve lipophilicity, affecting blood-brain barrier penetration.
  • Application : Used as a PET tracer for imaging P2Y12 receptors in the brain, suggesting utility in neurological disorders .

MDM2 Inhibitors ()

Example Compound : Nutlin-3

  • Structure : Piperazin-2-one linked to a bis(4-chlorophenyl)imidazole carbonyl group.
  • Molecular Weight : 578.5 g/mol.
  • Key Differences :
    • The bulky aromatic substituents enable strong hydrophobic interactions with MDM2, a p53 regulator.
    • The imidazole carbonyl group increases binding affinity (IC₅₀ ~100 nM for MDM2).
  • Activity : Potent MDM2 inhibitor, inducing apoptosis in cancer cells. In contrast, 4-(6-Chloropyrimidin-4-yl)piperazin-2-one lacks the imidazole motif, likely limiting MDM2 activity .

Piperazine/Chlorobenzyl Derivatives ()

Example Compound :
6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine

  • Core Structure : Imidazo[4,5-b]pyridine (vs. pyrimidine).
  • Substituents : Chlorobenzyl-piperazine, dimethylpyrazole.
  • Molecular Weight : 471.37 g/mol.
  • Key Differences :
    • The chlorobenzyl group enhances membrane permeability but may increase off-target effects.
    • The imidazo-pyridine core confers distinct electronic properties compared to pyrimidine.
  • Application : Likely targets kinase pathways due to imidazo-pyridine’s prevalence in kinase inhibitors .

Disubstituted Pyrimidines ()

Example Compound :
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine

  • Core Structure : Dual pyrimidine rings connected via piperazine.
  • Substituents : Methylsulfanyl groups at positions 2 and 5.
  • Molecular Weight : 403.35 g/mol.
  • Symmetrical structure may improve thermodynamic stability but reduce selectivity.
  • Activity : Unspecified in evidence, but methylsulfanyl groups are common in antiviral agents .

Hydroxyethyl Piperazine Derivatives ()

Example Compound: 4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one

  • Core Structure : Pyrimidin-2-one with hydroxyethyl-piperazine.
  • Substituents: 4-Chlorophenylamino, hydroxyethyl group.
  • Molecular Weight : ~450 g/mol (estimated).
  • Key Differences :
    • Hydroxyethyl group improves aqueous solubility, addressing a common limitation of chlorinated heterocycles.
    • The carbonyl linkage may reduce metabolic stability compared to direct piperazin-2-one attachment .

Research Findings and Implications

  • Thienopyrimidine Analogs: highlights the utility of thienopyrimidine derivatives in PET imaging, suggesting that this compound could be modified for diagnostic applications by introducing sulfur-containing cores.
  • MDM2 Inhibition : Nutlin-3’s success underscores the importance of aromatic substituents in piperazin-2-one derivatives for oncology targets. The target compound may require similar modifications for anticancer activity .
  • Solubility vs. Activity : Hydroxyethyl-piperazine derivatives () demonstrate that polar groups enhance solubility without compromising heterocyclic activity, a strategy applicable to the target compound for improved pharmacokinetics.

Biological Activity

4-(6-Chloropyrimidin-4-yl)piperazin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a piperazine ring substituted with a chloropyrimidine moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest potential anticancer effects, although further studies are needed to confirm these findings.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus16Gentamicin8
Escherichia coli8Ciprofloxacin4
Pseudomonas aeruginosa32Norfloxacin16

These results indicate that the compound exhibits comparable or superior activity against certain strains, particularly Gram-positive bacteria.

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results in vitro. The compound was evaluated using the MTT assay, which measures cell viability in cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HeLa10Doxorubicin5
MCF715Paclitaxel10

These findings suggest that while the compound shows activity against cancer cells, it may not be as potent as established chemotherapeutics.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction : It potentially interacts with specific receptors that mediate inflammatory responses, thereby reducing pro-inflammatory cytokine production.
  • Oxidative Stress Modulation : By influencing oxidative stress pathways, it may protect cells from damage and promote apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar piperazine derivatives in clinical settings. For instance, a study showcased the use of piperazine-based compounds in treating resistant bacterial infections, emphasizing the importance of structural modifications to enhance activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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